molecular formula C13H17NO3S B14458621 S-(2-Methylbenzyl)-N-acetylcysteine CAS No. 73898-18-7

S-(2-Methylbenzyl)-N-acetylcysteine

Cat. No.: B14458621
CAS No.: 73898-18-7
M. Wt: 267.35 g/mol
InChI Key: TYMRNCZACFVURC-LBPRGKRZSA-N
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Description

S-(2-Methylbenzyl)-N-acetylcysteine is a cysteine-derived compound featuring an acetylated amino group and a 2-methylbenzyl substituent attached to the sulfur atom. The 2-methylbenzyl group confers unique steric and electronic properties, influencing solubility, metabolic stability, and biological interactions compared to simpler derivatives like N-acetylcysteine (NAC) .

Properties

CAS No.

73898-18-7

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(2-methylphenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C13H17NO3S/c1-9-5-3-4-6-11(9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1

InChI Key

TYMRNCZACFVURC-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=CC=C1CSC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1=CC=CC=C1CSCC(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbenzyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: S-(2-Methylbenzyl)-N-acetylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(2-Methylbenzyl)-N-acetylcysteine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .

Biology: In biological research, this compound is studied for its potential antioxidant properties. It is investigated for its ability to scavenge free radicals and protect cells from oxidative stress .

Medicine: The compound is explored for its therapeutic potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and liver disorders. Its ability to modulate cellular redox status makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used as an additive in various formulations. It is incorporated into products to enhance stability and shelf life .

Mechanism of Action

The mechanism of action of S-(2-Methylbenzyl)-N-acetylcysteine involves its interaction with cellular thiol groups. The compound can donate its thiol group to replenish intracellular glutathione levels, thereby enhancing the antioxidant capacity of cells. This action helps in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares S-(2-Methylbenzyl)-N-acetylcysteine with key analogs:

Compound Name Substituent Features Key Applications Metabolic Stability
This compound 2-methylbenzyl group Hypothesized: Biomarker for alkylating agents, detoxification studies Moderate (inferred)
N-Acetyl-S-benzyl-L-cysteine Benzyl group (no methyl) Analytical reference standard, enzyme specificity studies () High
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine 2,4-dimethylbenzene group Biochemical research, metabolic pathway analysis () High
N-Acetylcysteine (NAC) No aryl substituent Antioxidant, mucolytic agent, detoxification () Low

Key Observations :

  • Substituent Impact : The 2-methylbenzyl group in this compound likely enhances lipophilicity compared to NAC, improving membrane permeability but reducing water solubility. This contrasts with NAC, which is highly polar and widely used in clinical settings for its antioxidant properties .
  • Metabolic Stability : Benzyl and dimethylbenzene substituents (as in and ) increase resistance to enzymatic degradation compared to NAC, making them suitable for tracking in metabolic studies .
  • Analytical Utility : N-Acetyl-S-benzyl-L-cysteine is used as a reference standard in mass spectrometry due to its predictable fragmentation patterns (), suggesting that the 2-methylbenzyl variant could serve similarly with modified detection parameters.

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